[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
Description
The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a sulfone-functionalized benzothiazine core, a 4-bromophenyl substituent, and a 4-methylpiperidinyl methanone moiety. The 4-methylpiperidinyl group may influence pharmacokinetic properties, such as solubility and membrane permeability, due to its basic nitrogen and alkyl chain .
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYALMPMVDQQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class, which has garnered interest due to its potential biological activities. This detailed article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 461.4 g/mol. It features a benzothiazine core with a bromophenyl substituent and a piperidine moiety, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.4 g/mol |
| CAS Number | 1251691-08-3 |
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells. In silico modeling and structure-activity relationship (SAR) studies have been conducted to optimize its structure for improved drug-like properties and reduced toxicity .
- Antibacterial Properties : Similar compounds in the benzothiazine class have demonstrated significant antibacterial activity. The presence of the bromine atom is believed to enhance electron density, potentially increasing antibacterial efficacy compared to related compounds .
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of related compounds:
- Study on Schiff Bases : Research on Schiff base derivatives synthesized from 4-methyl-1-benzene sulfonyl chloride revealed antibacterial, antifungal, anti-inflammatory, and analgesic properties. These findings support the potential of benzothiazine derivatives in treating various diseases .
- Structure-Activity Relationship Studies : Investigations into the structural modifications of benzothiazine derivatives have led to improved pharmacokinetic profiles and reduced toxicity, indicating their promise as drug candidates .
Safety Profile
The compound is classified under GHS as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Proper handling precautions are necessary during research and development.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity and membrane permeability, which may contribute to their effectiveness against various bacterial strains. Studies have shown that modifications in the benzothiazine structure can lead to improved antibacterial activity against resistant strains of bacteria.
Anticancer Properties
Benzothiazine derivatives have been explored for their anticancer potential. The compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research has demonstrated that certain modifications to the benzothiazine core can enhance cytotoxicity against cancer cell lines such as MCF-7 and HeLa.
CNS Activity
The incorporation of a piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety. Preliminary in vivo studies show promise for this compound as a candidate for further development in CNS pharmacology.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzothiazine Derivatives
a. 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Structural Difference : Replaces the 4-methylpiperidinyl group with a phenyl ring.
- Impact: The absence of the piperidine moiety reduces basicity and may decrease solubility in polar solvents.
b. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Structural Difference : Substitutes the 4-bromophenyl group with a 4-butylphenyl chain.
- The bromine atom in the target compound offers halogen bonding capabilities absent in the butyl analog .
Piperidine/Piperazine-Based Methanones
a. 4-(4-Aminobenzoyl)piperazin-1-ylmethanone
- Structural Difference: Features a furan-2-yl group and a 4-aminobenzoyl substituent on a piperazine ring.
- Impact : The furan oxygen may participate in hydrogen bonding, while the amine group introduces polarity. Unlike the target compound, this lacks the sulfone group, reducing oxidative stability .
b. (4-Bromo-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Substituent Effects and Physicochemical Properties
Key Observations :
- The target compound’s sulfone and piperidine groups balance lipophilicity (logP ~3.8) with moderate polarity.
Computational and Crystallographic Insights
- Ring Puckering Analysis : The benzothiazine core’s conformation can be analyzed using Cremer-Pople coordinates to assess planarity deviations, which influence binding pocket compatibility .
- Software Tools : SHELX and WinGX are widely used for refining crystallographic data of such compounds, ensuring accurate structural determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
